molecular formula C6H11NO3 B14735407 1-(Methylamino)-1-oxopropan-2-yl acetate CAS No. 5450-85-1

1-(Methylamino)-1-oxopropan-2-yl acetate

Cat. No.: B14735407
CAS No.: 5450-85-1
M. Wt: 145.16 g/mol
InChI Key: BJNCZZUBRBZKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylamino)-1-oxopropan-2-yl acetate is an organic compound with a complex structure that includes a methylamino group, an oxo group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)-1-oxopropan-2-yl acetate can be achieved through several methods. One common approach involves the reaction of methylamine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Acetic Anhydride: Methylamine is reacted with acetic anhydride in the presence of a base, such as pyridine, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often use automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Methylamino)-1-oxopropan-2-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylamino)-1-oxopropan-2-yl butyrate: Similar structure but with a butyrate group instead of an acetate group.

    1-(Methylamino)-1-oxopropan-2-yl formate: Similar structure but with a formate group instead of an acetate group.

Uniqueness

1-(Methylamino)-1-oxopropan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

5450-85-1

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

[1-(methylamino)-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C6H11NO3/c1-4(6(9)7-3)10-5(2)8/h4H,1-3H3,(H,7,9)

InChI Key

BJNCZZUBRBZKLD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.